molecular formula C17H17N5O3S2 B2568008 METHYL 4-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE CAS No. 1189714-72-4

METHYL 4-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B2568008
CAS No.: 1189714-72-4
M. Wt: 403.48
InChI Key: UMVCSLBJOWZIJU-UHFFFAOYSA-N
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Description

METHYL 4-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Scientific Research Applications

METHYL 4-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its combination of the thiazole and pyrimidine rings, which may confer enhanced biological activity and specificity compared to other compounds.

Properties

IUPAC Name

methyl 4-[[2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-22(2)17-21-14-13(27-17)15(19-9-18-14)26-8-12(23)20-11-6-4-10(5-7-11)16(24)25-3/h4-7,9H,8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVCSLBJOWZIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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